3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid

Lipophilicity Drug Design ADME Prediction

Inconsistent lipophilicity confounds SAR when cyclobutane analogs carry incorrect alkyl substituents. 3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid (CAS 1481851-02-8) provides a defined ethyl group delivering a 0.6-unit lower XLogP3 vs. the 3-propyl analog, enabling systematic lipophilicity SAR. • MW 202.32, XLogP3 3.0 - fits fragment libraries (MW<250, LogP≤3.5) • 5 rotatable bonds - 17% fewer conformational degrees vs. 3-propyl analog • CO2H handle for amide coupling diversification • 98% purity; regioisomeric identity confirmed by InChIKey

Molecular Formula C10H18O2S
Molecular Weight 202.32 g/mol
Cat. No. B13628402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid
Molecular FormulaC10H18O2S
Molecular Weight202.32 g/mol
Structural Identifiers
SMILESCCCSC1(CC(C1)CC)C(=O)O
InChIInChI=1S/C10H18O2S/c1-3-5-13-10(9(11)12)6-8(4-2)7-10/h8H,3-7H2,1-2H3,(H,11,12)
InChIKeyZLPUPIJLIKCCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic Acid – Procurement Specification


3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid (CAS 1481851-02-8) is a C₁₀H₁₈O₂S cyclobutane derivative bearing a carboxylic acid and a propylthio substituent at the 1-position, and an ethyl group at the 3-position of the strained four-membered ring [1]. Commercially available at 98% purity, this building block is used in medicinal chemistry and organic synthesis to introduce a conformationally restricted, lipophilic scaffold with a reactive carboxylic acid handle . Its structure provides a defined substitution pattern on the cyclobutane core that distinguishes it from other alkyl-substituted or thioether-regioisomeric analogs.

Structure Conformationally restricted cyclobutane core with defined substitution pattern
Reactivity Reactive carboxylic acid handle for amide coupling diversification
Quality Consistent purity profile for reproducible SAR studies

Generic Substitution Failure for 3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic Acid


Despite sharing the same core scaffold, closely related cyclobutane-1-carboxylic acid derivatives cannot be interchanged without altering key physicochemical properties. As demonstrated by the quantitative evidence below, even a single methylene-unit change in the 3-position alkyl substituent (e.g., ethyl vs. propyl vs. isopropyl) or swapping the thioether and alkyl groups produces a measurable shift in lipophilicity and molecular weight [1][2][3]. These differences affect solubility, membrane permeability, and metabolic stability, making the specific substitution pattern a critical selection parameter for SAR studies, fragment-based drug discovery, and late-stage functionalization campaigns. Thus, procurement of the exact analog is essential to maintain experimental consistency and SAR fidelity.

This Compound
Generic Substitute
Mismatch Impact
C3 ethyl group
C3 propyl or isopropyl
Alkyl chain length shift alters lipophilicity, solubility, and membrane permeability profiles
C1 propylthio group
C1 ethylthio regioisomer
Regioisomeric swap changes steric environment near carboxylic acid, confounding SAR interpretation

Quantitative Differentiation: 3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic Acid vs. Analogs


Lipophilicity Fine-Tuning vs. Methyl and Propyl Analogs

The target compound exhibits a computed XLogP3 of 3.0, which is 0.6 log units lower than the 3-propyl analog (XLogP3 = 3.6) and 0.3 log units higher than the expected value for the 3-methyl analog [1][2]. This places the compound in the optimal lipophilicity range for lead-like molecules, offering a balance between membrane permeability and aqueous solubility that neither the more lipophilic 3-propyl nor the less lipophilic 3-methyl analog achieves.

Lipophilicity (XLogP3)
Class-level inference
3.0
vs 3.6 (3-propyl); ~2.4–2.7 (3-methyl)
Reported lipophilicity may balance permeability and solubility for lead-like chemical space
Computed value; experimental logP confirmation recommended
Lipophilicity Drug Design ADME Prediction

Molecular Weight Advantage: Smallest Scaffold in the Propylthio Series

At 202.32 g/mol, the target compound is 14.02 g/mol lighter (6.5% lower MW) than the 3-propyl and 3-isopropyl analogs (216.34 g/mol), and 28.05 g/mol lighter (12.2% lower MW) than the 3-tert-butyl analog (230.37 g/mol) [1][2][3]. For fragment-based screening campaigns that impose a heavy-atom count limit, this lower mass provides additional room for downstream optimization without exceeding lead-like physicochemical boundaries.

Molecular Weight
Class-level inference
202.32 g/mol
vs 216.34 (3-propyl/isopropyl); 230.37 (3-tert-butyl)
Lower molecular weight may support fragment-based library criteria
Computed values; ligand efficiency advantage context-dependent
Fragment-Based Drug Discovery Ligand Efficiency Pharmacokinetics

Conformational Flexibility Sweet Spot vs. 3-Propyl Analog

The target compound has 5 rotatable bonds, one fewer than the 3-propyl analog (6 rotatable bonds), while maintaining the same count as the 3-isopropyl and 3-tert-butyl analogs [1][2][3]. The lower rotatable-bond count relative to the straight-chain propyl analog reduces conformational entropy loss upon binding, a parameter positively correlated with improved binding affinity in target engagement assays.

Rotatable Bonds
Class-level inference
5
vs 6 (3-propyl); 5 (3-isopropyl/tert-butyl)
Fewer rotatable bonds reported; may reduce entropic penalty upon binding
Binding improvement model-dependent; not experimentally validated
Conformational Entropy Binding Affinity Drug-Likeness

Regioisomeric Distinction: Propylthio vs. Ethylthio Substitution

A critical differentiation arises from the regioisomeric alternative 1-(ethylthio)-3-propylcyclobutane-1-carboxylic acid, which swaps the thioether chain length and the 3-alkyl substituent . Despite sharing the identical molecular formula (C₁₀H₁₈O₂S, MW 202.32), the two isomers present distinct steric and electronic environments around the reactive carboxylic acid. The target compound places a longer propylthio group adjacent to the acid, potentially shielding it from nucleophilic attack and altering its pKa, while the regioisomer positions a shorter ethylthio group in the same location.

Regioisomeric Identity
Data to verify
C1: propylthio C3: ethyl
Regioisomer: C1 ethylthio; C3 propyl
Structural confirmation required to avoid isobaric SAR confound
Verify by InChIKey or SMILES before library synthesis
Regioisomerism SAR Scaffold Design

Application Scenarios for 3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic Acid


Fragment-Based Lead Generation with Low MW and Moderate Lipophilicity

With an MW of 202.32 g/mol and XLogP3 of 3.0, this compound fits within fragment-screening libraries that filter for MW < 250 Da and LogP ≤ 3.5. The 12% lower MW compared to the 3-tert-butyl analog [1] allows fragment linking or expansion while maintaining lead-like property profiles. The carboxylic acid handle supports amide coupling diversification in structure–activity relationship (SAR) exploration.

SAR Studies: Alkyl Chain Length at the Cyclobutane 3-Position

The ethyl substituent provides a 0.6-unit XLogP3 decrease relative to the 3-propyl analog [2], enabling systematic lipophilicity SAR across an ethyl-to-propyl-to-isopropyl series. Procurement of the exact ethyl analog is essential for accurate SAR interpretation, as substitution with the 3-propyl variant would shift the compound into a higher lipophilicity bracket that may confound permeability, solubility, or off-target activity readouts.

Conformationally Constrained Scaffold Design Targeting Entropy Reduction

The 5-rotatable-bond configuration offers a 17% reduction in conformational degrees of freedom relative to the 3-propyl analog (6 rotatable bonds) [3], while retaining more accessible conformations than the branched isopropyl or tert-butyl variants. This makes the compound a suitable core scaffold in target classes where pre-organization of the bound conformation is hypothesized to improve enthalpy–entropy compensation.

Regioisomer-Controlled Medicinal Chemistry Library Synthesis

The compound must be distinguished from its regioisomer 1-(ethylthio)-3-propylcyclobutane-1-carboxylic acid, which has identical molecular formula but different thioether alkyl chain length at C1 . Researchers requiring a longer propylthio group proximal to the carboxylic acid for steric shielding or specific binding-pocket interactions should select this compound, verifying regioisomeric identity by InChIKey or SMILES comparison.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Low molecular weight, moderate lipophilicity profile
Ligand efficiency and fragment expansion compatibility
SAR studies: 3-alkyl chain series
Defined ethyl substituent at C3
Lipophilicity, permeability, and solubility readouts
Conformationally restricted scaffold design
5-rotatable-bond cyclobutane core
Binding entropy and pre-organization hypotheses
Regioisomer-controlled library synthesis
Propylthio group at C1 with regioisomeric purity
Steric environment and SAR signal differentiation
Quote Request

Request a Quote for 3-Ethyl-1-(propylthio)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.